molecular formula C23H27N7O2 B2740656 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide CAS No. 1334370-64-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

货号: B2740656
CAS 编号: 1334370-64-7
分子量: 433.516
InChI 键: LPQHQXCYRPYZLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that combine pyrazole and pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is C24H30N6OC_{24}H_{30}N_{6}O, and it features a piperidine ring that enhances its pharmacokinetic properties.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant receptor binding affinities. For instance, related pyrazole derivatives have shown excellent selectivity for the adenosine A2A receptor , with binding affinities in the low nanomolar range (e.g., 0.22 nM) . This suggests that our compound may also exhibit similar receptor interactions, potentially influencing neurotransmitter systems.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. In related studies, pyrazole derivatives demonstrated up to 80% inhibition at concentrations around 10 μM . Such inhibition can lead to significant drug-drug interactions, emphasizing the need for further evaluation of metabolic stability.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how modifications to the core structure affect biological activity:

  • Lipophilicity : The clogP values of related compounds indicate that higher lipophilicity correlates with increased CYP inhibition. For example, a compound with a clogP of 3.29 showed significant CYP3A4 inhibition .
  • Substituent Effects : Variations in substituents on the piperidine or pyrazole rings can dramatically alter pharmacological profiles. For instance, compounds with morpholine substitutions often exhibit improved solubility and bioavailability.

In Vitro Studies

Several in vitro studies have assessed the biological activity of similar compounds:

  • Antiviral Activity : Pyrazole derivatives have shown promise as antiviral agents. One study reported that certain pyrazolecarboxamide hybrids inhibited hepatitis C virus (HCV) replication effectively at micromolar concentrations .
  • Antibacterial Activity : Compounds featuring piperidine moieties were evaluated for antibacterial properties against various strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Staphylococcus aureus .
  • CYP Inhibition Profiles : A comprehensive study on SAR indicated that modifications leading to less lipophilic compounds resulted in improved CYP profiles, reducing the risk of liver toxicity .

Summary of Biological Activities

Activity Type Description Reference
Receptor BindingHigh affinity for adenosine A2A receptors (e.g., 0.22 nM)
Enzyme InhibitionSignificant inhibition of CYP3A4 (up to 80% at 10 μM)
AntiviralEffective against HCV replication at micromolar doses
AntibacterialModerate to strong activity against various bacterial strains

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide. Pyrazolo[3,4-b]pyridines, which share structural similarities, have been extensively researched for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of pyrazolo[3,4-b]pyridines have shown promising results against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on related pyrazolo derivatives has demonstrated their effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In particular, studies have indicated that certain pyrazolo derivatives exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Antiviral Activity

Compounds containing similar scaffolds have been evaluated for their antiviral properties, particularly against HIV. The design of derivatives based on pyrazole frameworks has led to the identification of potent inhibitors of HIV integrase, crucial for viral replication . This suggests that this compound may also possess similar antiviral characteristics.

Case Studies

StudyFindings
Abd El-Salam et al. (2022)Reported synthesis of pyrazolo derivatives with significant anti-inflammatory effects; compounds exhibited lower toxicity than Diclofenac .
Molecular Design (2021)Highlighted the anticancer potential of pyrazolo[3,4-b]pyridines; compounds showed effective inhibition of tumor cell lines .
Antiviral Research (2012)Identified novel pyrazole derivatives as HIV integrase inhibitors; showed promising antiviral activity .

属性

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c31-23(27-19-4-6-20(7-5-19)28-11-13-32-14-12-28)18-3-1-9-29(16-18)21-15-22(25-17-24-21)30-10-2-8-26-30/h2,4-8,10,15,17-18H,1,3,9,11-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQHQXCYRPYZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。